3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-amine
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Overview
Description
3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propan-1-amine is a chemical compound with the molecular formula C15H20N2 and a molecular weight of 228.33 g/mol . This compound is part of the carbazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-amine typically involves the reaction of carbazole derivatives with appropriate amine precursors. One common method involves the reduction of 9H-carbazole to 1,2,3,4-tetrahydro-9H-carbazole, followed by alkylation with 3-chloropropan-1-amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive carbazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-carbazole: A structurally related compound with similar biological activities.
9H-Carbazole: The parent compound, which is less saturated and has different chemical properties.
1,2,3,4-Tetrahydro-9H-carbazole-9-carboxamide: A derivative with potential pharmacological applications.
Uniqueness
3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propan-1-amine is unique due to its specific amine functional group, which allows for further chemical modifications and enhances its potential as a versatile building block in organic synthesis .
Properties
IUPAC Name |
3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1,3,6,8H,2,4-5,7,9-11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUAYBMAAPFSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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